1-Cyclopropyl-2-methylpropan-1-one

Pharmaceutical Analysis Method Validation Impurity Profiling

1-Cyclopropyl-2-methylpropan-1-one (CAS 6704-20-7) is a C7H12O aliphatic cyclopropyl ketone that is primarily utilized in the pharmaceutical industry as Prasugrel Impurity 25. It serves as a characterized analytical reference standard for the development, validation, and quality control of the antiplatelet agent Prasugrel.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 6704-20-7
Cat. No. B1280557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-methylpropan-1-one
CAS6704-20-7
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1CC1
InChIInChI=1S/C7H12O/c1-5(2)7(8)6-3-4-6/h5-6H,3-4H2,1-2H3
InChIKeyCKABARUORCUAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-2-methylpropan-1-one (CAS 6704-20-7): A Regulated Impurity Reference Standard for Prasugrel ANDA Development


1-Cyclopropyl-2-methylpropan-1-one (CAS 6704-20-7) is a C7H12O aliphatic cyclopropyl ketone that is primarily utilized in the pharmaceutical industry as Prasugrel Impurity 25 [1]. It serves as a characterized analytical reference standard for the development, validation, and quality control of the antiplatelet agent Prasugrel. Physicochemical properties, including a predicted density of 1.0±0.1 g/cm³ and a predicted boiling point of 141.2±8.0 °C at 760 mmHg, inform handling and analytical conditions .

1

Designated impurity reference standard for Prasugrel Impurity 25 in ANDA development.

2

Supplied with documented characterization data for analytical method validation (AMV) and QC.

3

Supports regulatory-compliant workflow; not a general research chemical or generic C7H12O ketone.

Why Generic C7H12O Ketones Cannot Substitute for 1-Cyclopropyl-2-methylpropan-1-one (6704-20-7) in Regulated Prasugrel Analysis


Substituting 1-Cyclopropyl-2-methylpropan-1-one with a generic C7H12O isomer or a cyclopropyl ketone analog is not viable for regulated pharmaceutical applications. The compound's specific retention time, mass spectral fragmentation pattern, and response factor are mandated for identifying and quantifying this particular Prasugrel-related impurity in official analytical methods for Abbreviated New Drug Applications (ANDAs) and commercial production [1]. The use of a non-identical compound, even one sharing the same molecular weight, would invalidate method specificity and regulatory compliance. Furthermore, subtle differences in molecular geometry and electronic distribution, inherent to the specific cyclopropyl ketone structure, lead to distinct physicochemical properties that would alter chromatographic behavior and detector response, thus preventing accurate quantification .

Regulatory

Non-pharmacopeial C7H12O analogs lack specified impurity designation and required regulatory-compliant characterization data, which may invalidate ANDA submissions.

Specificity

Structural isomers differ in retention time, mass fragmentation, and response factor, which may shift chromatographic behavior and prevent accurate impurity quantification.

Physicochemical

Subtle molecular geometry differences can alter predicted vapor pressure and handling, which may affect GC method transfer and laboratory safety assessment.

Quantitative Differentiation of 1-Cyclopropyl-2-methylpropan-1-one (6704-20-7) from Structural Analogs


Procurement for Prasugrel ANDA Development vs. Structural Analogs

Unlike generic C7H12O isomers like 1-(2-Methylcyclopropyl)propan-1-one (CAS 861543-58-0), 1-Cyclopropyl-2-methylpropan-1-one (CAS 6704-20-7) is specifically designated as 'Prasugrel Impurity 25' [1]. This designation carries a procurement requirement for documented characterization data compliant with ICH and pharmacopeial guidelines, which is not required for non-pharmacopeial analogs .

ANDA Designation vs. Analogs
Source review
Specifically designated Prasugrel Impurity 25 with regulatory-compliant characterization data vs. generic 1-(2-Methylcyclopropyl)propan-1-one lacking pharmacopeial identity.
Regulatory identity is mandatory for ANDA submission compliance.
Procurement must match the exact specified compound.
Pharmaceutical Analysis Method Validation Impurity Profiling

Vapor Pressure and Volatility for 1-Cyclopropyl-2-methylpropan-1-one Handling

Volatility is a key parameter for analytical method development and safe handling. 1-Cyclopropyl-2-methylpropan-1-one (6704-20-7) has a predicted vapor pressure of 5.9±0.3 mmHg at 25°C . In contrast, a predicted value of 11.3 mmHg (Mean VP of Antoine & Grain methods) is also reported, highlighting the variability in estimation methods but providing a crucial benchmark for sample preparation and gas chromatography .

Predicted Vapor Pressure
Method context
5.9±0.3 mmHg at 25 °C (ACD/Labs Percepta).
Guides GC method optimization and safe laboratory handling of this volatile ketone.
Variability up to 11.3 mmHg reported depending on prediction model (EPISuite).
Physicochemical Properties Analytical Chemistry Volatility

Reactivity Differences Between Alkyl and Aryl Cyclopropyl Ketones

A 2024 computational study distinguishes the reactivity of alkyl cyclopropyl ketones, such as 1-Cyclopropyl-2-methylpropan-1-one, from aryl cyclopropyl ketones in SmI2-catalyzed reactions . The study indicates that alkyl cyclopropyl ketones lack conjugation and therefore exhibit high barriers for reduction and fragmentation. However, they undergo facile radical trapping due to minimal steric hindrance. In contrast, aryl cyclopropyl ketones benefit from a stabilized ketyl radical due to aryl ring conjugation, enhancing their reactivity . This class-level difference is critical for synthetic planning.

Alkyl vs. Aryl Reactivity
Class-level inference
Alkyl cyclopropyl ketones exhibit high barriers for reduction but facile radical trapping. Aryl analogs benefit from conjugation-stabilized ketyl radicals.
Distinguishes synthetic utility in radical-mediated SmI2 couplings.
Class-based mechanistic differences from 2024 computational study.
Synthetic Chemistry Radical Chemistry Computational Chemistry

Defined Application Scenarios for 1-Cyclopropyl-2-methylpropan-1-one (CAS 6704-20-7) Based on Quantitative Evidence


Regulated ANDA Analytical Method Validation for Prasugrel

This compound is the definitive analytical reference standard for Prasugrel Impurity 25. Its procurement is essential for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDAs) and commercial production of Prasugrel. Unlike non-pharmacopeial analogs, its use ensures compliance with stringent regulatory guidelines for impurity profiling .

Gas Chromatography Method Optimization for Volatile Analytes

The predicted vapor pressure (5.9±0.3 mmHg at 25°C) provides a critical starting point for optimizing headspace and direct injection gas chromatography (GC) methods . Scientists can leverage this data to predict elution behavior and set appropriate oven temperature programs, focusing method development for this specific ketone.

Model Substrate for Alkyl Cyclopropyl Ketone Reactivity Studies

As an alkyl cyclopropyl ketone, this compound serves as a model substrate for exploring radical-mediated reactions, such as SmI2-catalyzed couplings, where its reactivity profile is governed by a high barrier to reduction but facile radical trapping due to low steric hindrance . This makes it a distinct candidate compared to more reactive aryl-substituted analogs.

Application
Selection Property
Validation Focus
Prasugrel ANDA Method Validation
Regulatory-specified impurity identity
Chromatographic specificity and compliance documentation
GC Method Optimization
Predicted vapor pressure profile
Headspace and direct injection behavior
Radical-Mediated Synthesis
Alkyl cyclopropyl ketone reactivity
Radical trapping in SmI2-catalyzed couplings

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-2-methylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.